molecular formula C7H9ClN2 B13865769 (6-Chloromethyl-pyridin-2-yl)-methyl-amine

(6-Chloromethyl-pyridin-2-yl)-methyl-amine

Cat. No.: B13865769
M. Wt: 156.61 g/mol
InChI Key: ANYWEXNKPJPADR-UHFFFAOYSA-N
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Description

(6-Chloromethyl-pyridin-2-yl)-methyl-amine is an organic compound with a pyridine ring substituted at the 6-position with a chloromethyl group and at the 2-position with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (6-Chloromethyl-pyridin-2-yl)-methyl-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-Chloromethyl-pyridin-2-yl)-methyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

(6-Chloromethyl-pyridin-2-yl)-methyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloromethyl-pyridin-2-yl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interfere with enzymatic processes or cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

6-(chloromethyl)-N-methylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2,1H3,(H,9,10)

InChI Key

ANYWEXNKPJPADR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=N1)CCl

Origin of Product

United States

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